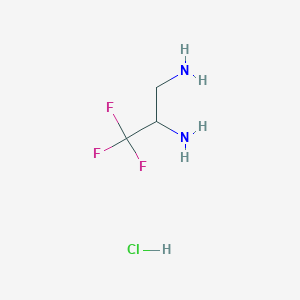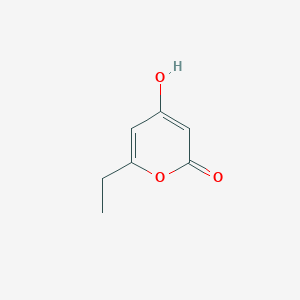![molecular formula C14H12N2O B8785707 4-(Benzo[d]oxazol-2-yl)-N-methylaniline CAS No. 88741-37-1](/img/structure/B8785707.png)
4-(Benzo[d]oxazol-2-yl)-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzo[d]oxazol-2-yl)-N-methylaniline is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence sensing. The structure of this compound consists of a benzenamine moiety substituted with a benzoxazole ring at the 4-position and a methyl group on the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d]oxazol-2-yl)-N-methylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This is followed by N-methylation of the resulting benzoxazole derivative. The reaction conditions often include the use of acid catalysts and solvents such as ethanol or acetonitrile.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Benzo[d]oxazol-2-yl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions include substituted benzoxazole derivatives, quinones, and benzoxazolines.
Wissenschaftliche Forschungsanwendungen
4-(Benzo[d]oxazol-2-yl)-N-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of fluorescent probes for imaging and detection of biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and optical brighteners.
Wirkmechanismus
The mechanism of action of 4-(Benzo[d]oxazol-2-yl)-N-methylaniline involves its interaction with specific molecular targets and pathways. The benzoxazole ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its binding to biological targets. The methyl group on the nitrogen atom enhances its lipophilicity, facilitating its passage through cell membranes. The compound can modulate various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 4-(2-benzoxazolyl)-
- Benzenamine, 4-(2-benzoxazolyl)-N,N-bis[4-(2-benzoxazolyl)phenyl]-
- 4,4′-bis(2-benzoxazolyl)stilbene
Comparison: 4-(Benzo[d]oxazol-2-yl)-N-methylaniline is unique due to the presence of the methyl group on the nitrogen atom, which enhances its lipophilicity and biological activity. In contrast, other similar compounds may lack this methyl group, resulting in different physical and chemical properties. For example, 4,4′-bis(2-benzoxazolyl)stilbene is known for its luminescent properties but has poor solubility in nonpolar solvents due to its high degree of symmetry and extensive conjugated system .
Eigenschaften
CAS-Nummer |
88741-37-1 |
|---|---|
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
4-(1,3-benzoxazol-2-yl)-N-methylaniline |
InChI |
InChI=1S/C14H12N2O/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3 |
InChI-Schlüssel |
KXTAJKGHSMHAJW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B8785627.png)




![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-YL]ethan-1-amine](/img/structure/B8785668.png)







![4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B8785715.png)
